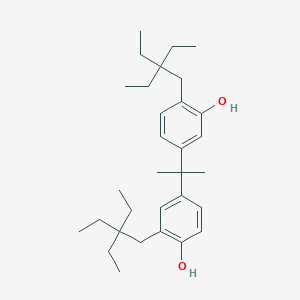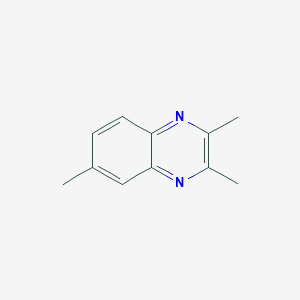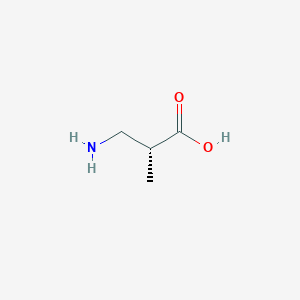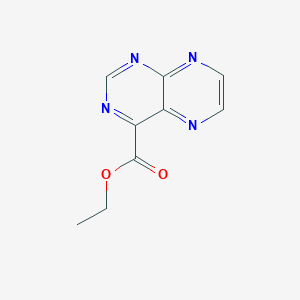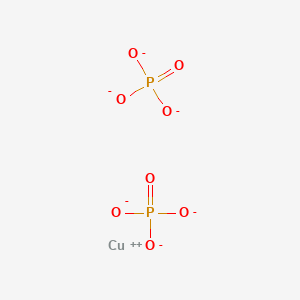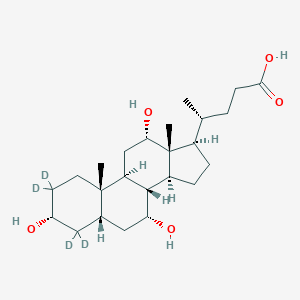
8-Methylnaphthalen-2-ol
Vue d'ensemble
Description
8-Methylnaphthalen-2-ol is a useful research compound. Its molecular formula is C11H10O and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Shape-Selective Methylation
Shape-selective methylation of 2-methylnaphthalene (2-MN) has been studied using hydrothermally treated HZSM-5 zeolite catalysts. This research demonstrates that hydrothermal treatment can improve the selectivity to 2,6-dimethylnaphthalene (2,6-DMN) and the overall stability of the process (Zhao et al., 2008).
Oxidation Studies
Studies on the oxidation of various methylnaphthalenes, including 2-methylnaphthalene, reveal the formation of different acetylated derivatives. These findings have implications for understanding the chemical behavior of methylnaphthalenes under oxidative conditions (Greenland et al., 1987).
Microbial Metabolism
The metabolism of 1- and 2-methylnaphthalene by the fungus Cunninghamella elegans has been investigated. This research shows the transformation of these compounds to various hydroxylated and naphthoic acid derivatives, contributing to the understanding of microbial degradation pathways (Cerniglia et al., 1984).
Catalytic Methylation
A study on the catalytic methylation of 2-naphthol using dimethyl carbonate showcases a green approach to producing 2-methoxynaphthalene, an important intermediate in drug production. This research highlights environmentally friendly methods in chemical synthesis (Yadav & Salunke, 2013).
Anaerobic Degradation
The anaerobic degradation of 2-methylnaphthalene in a sulfate-reducing environment has been explored. This work contributes to our understanding of the anaerobic breakdown of aromatic hydrocarbons (Annweiler et al., 2000).
Nitration Mechanism
Research on the nitration of methylnaphthalenes sheds light on the controversial aromatic nitration mechanism, providing insights into electrophilic versus charge-transfer processes in organic chemistry (Tanaka et al., 2000).
Molecular Motions Study
NMR studies have been conducted to understand the molecular motions in solid 8-substituted 1-methylnaphthalenes. This research offers insights into the behavior of these molecules at the atomic level (Imashiro et al., 1983).
Propriétés
IUPAC Name |
8-methylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMWYPQPDPTIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499596 | |
| Record name | 8-Methylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19393-87-4 | |
| Record name | 8-Methylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



